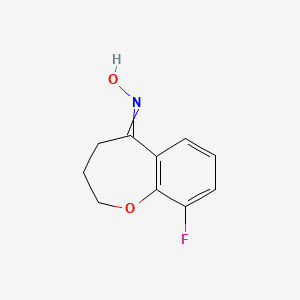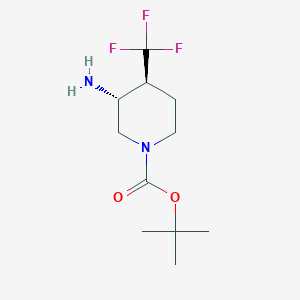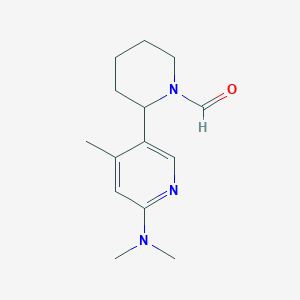
1-Piperazinebutanamine, 4-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinebutanamine, 4-(3-methylphenyl)- is a chemical compound with the molecular formula C15H25N3 and a molecular weight of 247.38 It is known for its unique structure, which includes a piperazine ring and a butanamine chain attached to a 3-methylphenyl group
Vorbereitungsmethoden
The synthesis of 1-Piperazinebutanamine, 4-(3-methylphenyl)- involves several steps. One common synthetic route includes the reaction of piperazine with 4-chlorobutanamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methylphenylboronic acid under Suzuki coupling conditions to yield the final product. The reaction conditions typically involve the use of palladium catalysts and an inert atmosphere to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1-Piperazinebutanamine, 4-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the butanamine chain, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperazinebutanamine, 4-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-Piperazinebutanamine, 4-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Piperazinebutanamine, 4-(3-methylphenyl)- can be compared with other similar compounds, such as:
1-Piperazineethanamine, 4-(3-methylphenyl)-: This compound has a shorter ethanamine chain, which may result in different chemical and biological properties.
1-Piperazinepropanamine, 4-(3-methylphenyl)-: With a propanamine chain, this compound may exhibit intermediate properties between the ethanamine and butanamine derivatives.
1-Piperazinebutanamine, 4-(4-methylphenyl)-: The position of the methyl group on the phenyl ring can significantly impact the compound’s reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H25N3 |
|---|---|
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
4-(3-methylphenyl)-1-piperazin-1-ylbutan-1-amine |
InChI |
InChI=1S/C15H25N3/c1-13-4-2-5-14(12-13)6-3-7-15(16)18-10-8-17-9-11-18/h2,4-5,12,15,17H,3,6-11,16H2,1H3 |
InChI-Schlüssel |
FFNUVZUOCAJMMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CCCC(N)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-](/img/structure/B11821391.png)
![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)


![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11821422.png)







![N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11821457.png)
